molecular formula C17H18O3 B11388728 3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11388728
M. Wt: 270.32 g/mol
InChI Key: DPKHTICCDNYUFW-UHFFFAOYSA-N
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Description

3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen core with tert-butyl and ethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization to form the furo[3,2-g]chromen core is often facilitated by acidic or basic catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the synthesis is economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl and ethyl groups may enhance its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-tert-butyl-5-ethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-5-10-6-16(18)20-15-8-14-12(7-11(10)15)13(9-19-14)17(2,3)4/h6-9H,5H2,1-4H3

InChI Key

DPKHTICCDNYUFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C

Origin of Product

United States

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